6-chloro-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms. This particular compound is characterized by the presence of chloro, methoxyphenyl, and nitrophenyl groups attached to the triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.
Substitution Reactions: The chloro, methoxyphenyl, and nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Compounds with oxidized methoxyphenyl groups.
Reduction Products: Compounds with amino groups replacing the nitrophenyl group.
Substitution Products: Compounds with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions.
Medicine
Drug Development:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Industry: Utilized in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine would depend on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-chloro-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
The presence of both methoxyphenyl and nitrophenyl groups in 6-chloro-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine may confer unique chemical and biological properties compared to similar compounds. These properties could include specific reactivity patterns and interactions with biological targets.
Properties
CAS No. |
6803-95-8 |
---|---|
Molecular Formula |
C16H13ClN6O3 |
Molecular Weight |
372.76 g/mol |
IUPAC Name |
6-chloro-2-N-(4-methoxyphenyl)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H13ClN6O3/c1-26-13-8-4-11(5-9-13)19-16-21-14(17)20-15(22-16)18-10-2-6-12(7-3-10)23(24)25/h2-9H,1H3,(H2,18,19,20,21,22) |
InChI Key |
CNOCYSNDVWLQML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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